Octan-2-ylhydrazine dihydrochloride
Overview
Description
Scientific Research Applications
Chemistry: Octan-2-ylhydrazine dihydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in creating complex molecules for research and industrial purposes .
Biology and Medicine: In biological research, this compound can be used to study the effects of hydrazine derivatives on cellular processes.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and other advanced materials .
Safety and Hazards
Octan-2-ylhydrazine dihydrochloride is classified as a Category 2 flammable liquid according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation .
Mechanism of Action
Mode of Action
The exact mode of action of Octan-2-ylhydrazine dihydrochloride is currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds or substances.
Biochemical Analysis
Biochemical Properties
Octan-2-ylhydrazine dihydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various biochemical assays . The compound is known to interact with enzymes such as hydrazine oxidase, which catalyzes the oxidation of hydrazine derivatives. Additionally, this compound can form complexes with proteins, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . The compound has been observed to induce oxidative stress in cells, which can result in changes in cell function and viability. Furthermore, this compound can modulate the activity of enzymes involved in cellular metabolism, impacting overall cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, it can inhibit the activity of hydrazine oxidase by forming a stable complex with the enzyme, thereby preventing the oxidation of hydrazine derivatives. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes without causing significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative stress, enzyme inhibition, and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a hydrazine derivative. The compound can be metabolized by enzymes such as hydrazine oxidase, leading to the formation of various metabolites . These metabolic pathways can influence the overall biochemical activity of this compound, affecting its interactions with other biomolecules and its impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity . These transport and distribution properties are critical for understanding the compound’s overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to particular organelles . Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical mechanisms and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-ylhydrazine dihydrochloride involves the reaction of hydrazine with 1-octene in the presence of a palladium catalyst. This method ensures the formation of the desired hydrazine derivative with high specificity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Octan-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydrazine group into other functional groups.
Reduction: Reduction reactions can be used to modify the hydrazine group, often employing reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Comparison with Similar Compounds
- Octan-1-ylhydrazine dihydrochloride
- Hexan-2-ylhydrazine dihydrochloride
- Decan-2-ylhydrazine dihydrochloride
Uniqueness: Octan-2-ylhydrazine dihydrochloride is unique due to its specific structure, which provides distinct reactivity and properties compared to other hydrazine derivatives. Its longer carbon chain compared to similar compounds like Hexan-2-ylhydrazine dihydrochloride offers different solubility and reactivity characteristics .
Properties
IUPAC Name |
octan-2-ylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-3-4-5-6-7-8(2)10-9;;/h8,10H,3-7,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMQLRCJHVVMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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